molecular formula C7H10N2O B1487311 4-Cyclopropylmethoxy-1H-pyrazole CAS No. 2279124-44-4

4-Cyclopropylmethoxy-1H-pyrazole

Cat. No.: B1487311
CAS No.: 2279124-44-4
M. Wt: 138.17 g/mol
InChI Key: QFEXUPUSPHFVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylmethoxy-1H-pyrazole is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropylmethoxy-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylmethoxy-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropylmethoxy)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-6(1)5-10-7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEXUPUSPHFVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Cyclopropylmethoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, research-level overview of the synthesis and structural elucidation of 4-Cyclopropylmethoxy-1H-pyrazole, a heterocyclic compound of interest to medicinal chemists and drug development professionals. The pyrazole scaffold is a privileged structure in pharmacology, and its functionalization at the 4-position with lipophilic groups such as a cyclopropylmethoxy moiety can significantly influence pharmacokinetic and pharmacodynamic properties.

This document moves beyond a simple recitation of methods to provide a rationale for the selected synthetic strategy, detailed experimental protocols, and a thorough analysis of the characterization data required to confirm the identity and purity of the target molecule.

Synthetic Strategy: The Williamson Ether Synthesis Approach

The synthesis of 4-Cyclopropylmethoxy-1H-pyrazole is most effectively achieved through the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

Causality Behind the Choice:

  • Reactivity: The SN2 mechanism is highly effective when a primary alkyl halide is used as the electrophile, as this minimizes competing elimination (E2) reactions that are prevalent with secondary and tertiary halides.[1][3] (Bromomethyl)cyclopropane, a key reagent in this synthesis, features a bromine atom on a primary carbon, making it an ideal substrate.[4][5]

  • Nucleophilicity: The reaction requires a strong nucleophile, which is generated by deprotonating the hydroxyl group of a precursor alcohol. In this case, 4-hydroxy-1H-pyrazole is treated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide is a potent nucleophile, ready to attack the electrophilic carbon of the alkyl halide.[2][6]

  • Versatility: The Williamson synthesis is exceptionally versatile and is a cornerstone of both laboratory and industrial ether production.[2]

The overall synthetic transformation is depicted below.

G pyrazole 4-Hydroxy-1H-pyrazole base Sodium Hydride (NaH) product 4-Cyclopropylmethoxy-1H-pyrazole pyrazole->product 1. NaH, DMF 2. Add (Bromomethyl)cyclopropane bromide (Bromomethyl)cyclopropane solvent Anhydrous DMF bromide->product G start Purified Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms analysis Data Integration & Analysis nmr->analysis ir->analysis ms->analysis end Structure Confirmed: 4-Cyclopropylmethoxy-1H-pyrazole analysis->end

Sources

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in the landscape of drug discovery.[1][2][3] First described by Ludwig Knorr in 1883, this simple chemical entity (C₃H₄N₂) has proven to be a remarkably versatile core for the development of a vast array of therapeutic agents. Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and various molecular interactions, allow for extensive functionalization, enabling the fine-tuning of pharmacological profiles.[4] The historical and ongoing success of pyrazole-based drugs, from the early analgesic Antipyrine to the blockbuster COX-2 inhibitor Celecoxib, underscores the profound importance of this scaffold in addressing diverse medical needs.[5][6][7][8]

The synthesis of pyrazole derivatives has evolved significantly, with classical methods such as the condensation of hydrazines with 1,3-dicarbonyl compounds now supplemented by advanced strategies like multi-component reactions and microwave-assisted synthesis, which offer greater efficiency and control over substitution patterns.[4][6][9][10] This synthetic accessibility, combined with its proven biological promiscuity, ensures that the pyrazole nucleus will remain a focal point of research for scientists and drug development professionals for the foreseeable future. This guide provides a technical overview of the major biological activities of pyrazole derivatives, detailing their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Caption: General structure of the pyrazole ring highlighting key positions for substitution.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory properties, a discovery that culminated in the development of selective COX-2 inhibitors.[5][11] This class of drugs offered a significant therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[5]

Mechanism of Action

Beyond COX inhibition, the anti-inflammatory prowess of pyrazole derivatives is also attributed to:

  • Cytokine Modulation: Suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

  • NF-κB Suppression: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[5]

Anti_Inflammatory_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway MEMBRANE Cell Membrane Phospholipids AA Arachidonic Acid MEMBRANE->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE2) COX->PGs INFLAMMATION Pain, Fever, Inflammation PGs->INFLAMMATION LTs Leukotrienes LOX->LTs INFLAMMATION_LOX Inflammation LTs->INFLAMMATION_LOX PYRAZOLE Pyrazole Derivatives (e.g., Celecoxib) PYRAZOLE->COX Inhibition PYRAZOLE->LOX Inhibition (some derivatives)

Caption: Mechanism of anti-inflammatory action of pyrazole derivatives.

Structure-Activity Relationship (SAR) and Key Data

The selectivity of pyrazole derivatives for COX-2 over COX-1 is a key aspect of their design. For diarylpyrazoles like celecoxib, the presence of a p-sulfonamide (-SO₂NH₂) or a similar group on one of the N-phenyl rings is crucial for binding to the secondary pocket of the COX-2 active site, conferring selectivity.

Compound Type Target IC₅₀ / Activity Reference
3,5-DiarylpyrazolesCOX-2IC₅₀ = 0.01 µM[5]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2IC₅₀ = 0.02 µM (vs. 4.5 µM for COX-1)[5]
Pyrazole-Thiazole HybridCOX-2/5-LOXIC₅₀ = 0.03 µM / 0.12 µM[5]
Pyrazole-pyridazine hybridsCOX-2IC₅₀ = 1.15 µM (more potent than celecoxib)[13]
Synthetic PyrazolinesEdema Inhibition28.6-30.9% inhibition (in vivo)[14]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess acute anti-inflammatory activity.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Celecoxib), and test groups (various doses of the pyrazole derivative).

  • Drug Administration: The test compounds, standard, and vehicle are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each animal.[14][15]

  • Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, providing a measure of the compound's anti-inflammatory efficacy.

Anticancer Activity

The pyrazole scaffold is a key component in numerous approved and investigational anticancer agents, demonstrating its utility in targeting the complex signaling networks that drive tumorigenesis.[16][17] Their mechanism of action is often multi-faceted, involving the inhibition of key proteins that regulate cell growth, proliferation, and survival.[18]

Mechanism of Action

Pyrazole derivatives exert their anticancer effects by targeting a wide range of cellular proteins, most notably protein kinases.[1][2]

  • Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of various kinases, including:

    • Receptor Tyrosine Kinases (RTKs): EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[16][19]

    • Non-receptor Tyrosine Kinases: Such as the Bcr-Abl fusion protein in chronic myeloid leukemia.[2]

    • Serine/Threonine Kinases: Including CDKs (Cyclin-Dependent Kinases) which control cell cycle progression, the PI3K/Akt pathway which regulates cell survival, and BRAF kinase, which is mutated in many melanomas.[1][20][21][22]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[17]

  • DNA Intercalation: Certain pyrazole structures can insert themselves between DNA base pairs, disrupting DNA replication and transcription and inducing cell death.[17][18]

Anticancer_Targets cluster_kinase Kinase Inhibition cluster_other Other Mechanisms cluster_effects Cellular Effects PYRAZOLE Pyrazole Derivatives EGFR EGFR / VEGFR PYRAZOLE->EGFR CDK CDKs PYRAZOLE->CDK PI3K PI3K / Akt PYRAZOLE->PI3K BRAF BRAF PYRAZOLE->BRAF TUBULIN Tubulin Polymerization PYRAZOLE->TUBULIN DNA DNA Intercalation PYRAZOLE->DNA ANTI_ANGIOGENESIS Anti-Angiogenesis EGFR->ANTI_ANGIOGENESIS CELL_CYCLE_ARREST Cell Cycle Arrest CDK->CELL_CYCLE_ARREST APOPTOSIS Apoptosis PI3K->APOPTOSIS BRAF->APOPTOSIS TUBULIN->CELL_CYCLE_ARREST DNA->APOPTOSIS CELL_CYCLE_ARREST->APOPTOSIS

Sources

In silico prediction of 4-Cyclopropylmethoxy-1H-pyrazole bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of 4-Cyclopropylmethoxy-1H-pyrazole Bioactivity

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] Its unique electronic properties and synthetic tractability make it a privileged structure for drug design.[5][6][7] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to predict the bioactivity of a novel pyrazole derivative, 4-Cyclopropylmethoxy-1H-pyrazole. We will navigate the logical progression from initial target identification to the final integration of predictive data, offering not just protocols, but the strategic reasoning behind each computational step. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of lead compounds and efficiently allocate laboratory resources.[8][9]

The Strategic Imperative for In Silico Bioactivity Prediction

Traditional drug discovery is a resource-intensive process characterized by high attrition rates. Computational chemistry and molecular modeling offer a cost-effective and rapid alternative to physically screen vast chemical libraries, allowing us to prioritize compounds with the highest probability of success.[8][9] For a novel molecule like 4-Cyclopropylmethoxy-1H-pyrazole, an in silico approach allows us to generate testable hypotheses about its potential biological targets, binding affinity, and drug-like properties before significant investment in chemical synthesis and in vitro assays. This predictive-first approach is central to modern, efficient drug discovery.

Foundational Workflow: A Multi-Pillar Approach

A robust bioactivity prediction is not the result of a single algorithm, but a convergence of evidence from multiple computational techniques. Each method provides a different piece of the puzzle, and their collective agreement strengthens the final hypothesis. Our workflow is designed as a self-validating system where the outputs of one method inform and corroborate the others.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Drug-Likeness & Refinement cluster_3 Phase 4: Synthesis Ligand 1. Ligand Preparation (4-Cyclopropylmethoxy-1H-pyrazole) Target 2. Target Identification (Literature Mining, Reverse Screening) Ligand->Target Input Molecule Docking 4. Molecular Docking (Binding Mode & Affinity) Ligand->Docking Pharma 5. Pharmacophore Modeling (Feature Mapping) Ligand->Pharma ADMET 6. ADMET Prediction (Safety & Pharmacokinetics) Ligand->ADMET QSAR 3. QSAR Modeling (Activity Prediction) Target->QSAR Target->Docking Target->Pharma Hypothesis 8. Integrated Bioactivity Hypothesis QSAR->Hypothesis MD 7. Molecular Dynamics (Optional) (Complex Stability) Docking->MD Docking->Hypothesis Pharma->Hypothesis ADMET->Hypothesis MD->Hypothesis

Caption: Integrated workflow for in silico bioactivity prediction.

Ligand and Target Preparation: The Non-Negotiable First Steps

The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of your predictions is entirely dependent on the accuracy of your starting structures.

Protocol: Ligand Preparation
  • 2D Structure Generation: Draw the 4-Cyclopropylmethoxy-1H-pyrazole structure using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure.

  • Tautomer and Ionization State Prediction: Pyrazoles can exist in different tautomeric and protonation states. It is crucial to generate plausible states at a physiological pH (e.g., 7.4 ± 2.0).[10] This step is vital because the wrong ionization state will prevent the formation of key interactions with the protein target.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or OPLS3). This step ensures the ligand is in a low-energy, sterically favorable conformation, which is a prerequisite for meaningful docking simulations.

Target Identification and Prioritization

Given that pyrazole derivatives are known to inhibit a wide range of protein targets, particularly kinases, we must first identify the most probable targets.[11][12][13][14]

  • Causality: We don't randomly test against all proteins. We leverage existing knowledge. Pyrazole scaffolds are prevalent in inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase.[8][13][14][15] Therefore, these represent high-priority targets for our initial investigation.

  • Methodology:

    • Literature & Database Mining: Search databases like ChEMBL and BindingDB for pyrazole-containing compounds and their known targets.

    • Reverse Pharmacophore Screening: Use the 3D structure of our ligand to screen a database of pharmacophore models derived from known protein binding sites. This can suggest targets we may not have considered.

    • Protein Structure Retrieval: Once a target is prioritized (e.g., CDK8), retrieve a high-resolution crystal structure from the Protein Data Bank (PDB).[16] An ideal structure is co-crystallized with a ligand, which helps validate the binding pocket.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling provides a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[11] While we cannot build a model with a single compound, we can use existing, validated QSAR models for pyrazole derivatives to predict the activity of our molecule.

The QSAR Rationale
  • Expertise: A robust QSAR model can identify key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that are critical for activity.[11][17] By calculating these descriptors for 4-Cyclopropylmethoxy-1H-pyrazole, we can predict its activity based on the established correlation.

  • Trustworthiness: The predictive power of a QSAR model is defined by its statistical validation. Key metrics include:

    • R² (Coefficient of Determination): How well the model fits the training data.

    • Q² (Cross-validated R²): A measure of the model's internal predictive ability.

    • External R² (R²_pred): The most crucial metric, indicating how well the model predicts the activity of an independent test set.[18]

Data Dataset of Pyrazole Analogs with Known Activity Descriptors Calculate Molecular Descriptors (2D/3D) Data->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Build Model (e.g., MLR, PLS) Split->Model Training Set Validation Internal & External Validation Split->Validation Test Set Model->Validation Validation->Model Refine Predict Predict Activity of New Compound Validation->Predict Validated Model

Caption: The QSAR model development and validation workflow.

Protocol: Activity Prediction using a Pre-built QSAR Model
  • Model Selection: Identify a published, well-validated QSAR model for pyrazole derivatives against a relevant target (e.g., EGFR kinase inhibitors).[14][19]

  • Descriptor Calculation: Using the same software and methods as the original study, calculate the required molecular descriptors for the energy-minimized structure of 4-Cyclopropylmethoxy-1H-pyrazole.

  • Activity Prediction: Input the calculated descriptor values into the published QSAR equation to obtain a predicted IC50 or pIC50 value.

Molecular Docking: Visualizing the Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding energy score.[9][16] This is the most intuitive method for visualizing how our molecule might function at a molecular level.

Protocol: Molecular Docking Simulation
  • Protein Preparation:

    • Load the retrieved PDB structure (e.g., CDK8).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. This is done to ensure the binding site is clear for docking our new molecule.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic and hydrogen bonding interactions.

  • Active Site Definition:

    • Define the "grid box" or docking search space. This is typically centered on the position of the co-crystallized ligand or on catalytically important residues identified from the literature. The size of the box must be large enough to allow the ligand rotational and translational freedom.

  • Ligand Docking:

    • Use a validated docking program like AutoDock Vina.[12][16] The algorithm will explore many possible conformations ("poses") of the ligand within the active site.

  • Analysis of Results:

    • Binding Energy: The top-ranked poses are scored based on their predicted binding affinity (e.g., in kcal/mol). More negative values suggest stronger binding.[12]

    • Interaction Analysis: This is the most critical step. Visualize the best-scoring pose and identify key molecular interactions:

      • Hydrogen Bonds: Are there H-bonds to key residues in the protein's hinge region? This is a hallmark of many kinase inhibitors.[13]

      • Hydrophobic Interactions: Does the cyclopropyl group or the pyrazole ring sit in a hydrophobic pocket?

      • Pi-Stacking: Are there aromatic interactions between the pyrazole ring and residues like Phenylalanine or Tyrosine?

Pharmacophore Modeling: Identifying Essential Features

A pharmacophore model is an abstract 3D representation of the essential features a molecule must possess to be recognized by a specific target.[11][20] These features include hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

  • Causality: If our molecule, 4-Cyclopropylmethoxy-1H-pyrazole, can be successfully mapped onto a validated pharmacophore model for a specific target (e.g., Dipeptidyl peptidase IV inhibitors), it strongly suggests that it possesses the correct spatial arrangement of chemical features to be active.[20][21]

Protocol: Pharmacophore-Based Evaluation
  • Hypothesis Generation: A pharmacophore model (hypothesis) is generated based on a set of known active ligands for a target.[22]

  • Ligand Mapping: The low-energy 3D conformation of 4-Cyclopropylmethoxy-1H-pyrazole is aligned with the pharmacophore hypothesis.

  • Fit Score Evaluation: The software calculates a "fit score" that quantifies how well the ligand's features overlap with the essential features of the pharmacophore. A high fit score is another piece of evidence supporting potential bioactivity.

ADMET Prediction: Assessing Drug-Likeness

A molecule with high potency is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds that are likely to fail later in development.[23][24]

  • Trustworthiness: We use established computational models and rules, such as Lipinski's Rule of Five, to provide a reliable, early assessment of a compound's pharmacokinetic profile.[25][26] Integrating ADMET analysis early ensures that we focus on candidates that are not only potent but also structurally and pharmacologically optimized.[8][12][15]

Protocol: In Silico ADMET Profiling
  • Tool Selection: Utilize integrated software platforms or web servers like SwissADME, pkCSM, or QikProp.[2][8][15][27]

  • Property Calculation: Input the 2D structure of 4-Cyclopropylmethoxy-1H-pyrazole to calculate a range of properties.

  • Analysis: Evaluate the predicted properties against generally accepted ranges for orally bioavailable drugs.

Table 1: Predicted Physicochemical and ADMET Properties for 4-Cyclopropylmethoxy-1H-pyrazole

PropertyPredicted ValueAcceptable Range/InterpretationRationale
Molecular Weight~166.2 g/mol < 500 DaCompliant with Lipinski's Rule; good for absorption.
LogP (Lipophilicity)~1.5 - 2.5-0.4 to +5.6Balanced solubility for membrane permeability.
H-Bond Donors1 (from NH)≤ 5Compliant with Lipinski's Rule.
H-Bond Acceptors3 (2 from N, 1 from O)≤ 10Compliant with Lipinski's Rule.
TPSA (Polar Surface Area)~45 Ų< 140 ŲGood potential for cell membrane permeability.
GI AbsorptionHighHighLikely to be well-absorbed from the gut.
BBB PermeantPrediction DependentYes/NoDetermines potential for CNS activity.
Ames ToxicityNon-mutagenNon-mutagenLow probability of being a carcinogen.[27]
HepatotoxicityLow RiskLow RiskReduced likelihood of causing liver damage.[27]

Data Integration and Final Bioactivity Hypothesis

The final step is to synthesize the data from all computational experiments into a coherent prediction.

  • Scenario 1: Strong Positive Correlation

    • The molecule's activity is predicted to be high by a relevant QSAR model.

    • Molecular docking shows a low binding energy score and key interactions (e.g., hydrogen bonds) with the target protein.

    • The molecule maps well onto a pharmacophore model for the target.

    • ADMET properties are favorable.

    • Hypothesis: 4-Cyclopropylmethoxy-1H-pyrazole is a promising candidate for inhibiting the chosen target (e.g., CDK8). The cyclopropylmethoxy group likely occupies a specific hydrophobic pocket, while the pyrazole NH and N atoms act as key hydrogen bond donors/acceptors. The compound has a high probability of being orally bioavailable and a low risk of toxicity. Recommendation: Proceed with synthesis and in vitro testing.

  • Scenario 2: Contradictory or Weak Evidence

    • Docking score is poor, or no key interactions are observed.

    • The molecule does not fit the pharmacophore model.

    • ADMET predictions indicate a high risk of toxicity or poor absorption.

    • Hypothesis: 4-Cyclopropylmethoxy-1H-pyrazole is unlikely to be a potent and viable inhibitor for the tested targets. Recommendation: Deprioritize for synthesis and investigate alternative targets or analogs.

This integrated approach, grounded in the principles of medicinal chemistry and validated by multiple computational methods, provides a robust framework for accurately predicting the bioactivity of novel chemical entities, thereby accelerating the path to drug discovery.

References

  • Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. (2012). PubMed. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Preprints.org. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Chemical Methodologies. Available at: [Link]

  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials. Available at: [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available at: [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (n.d.). Hilaris Publisher. Available at: [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2020). PubMed. Available at: [Link]

  • Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. (2022). PubMed. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. Available at: [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025). ResearchGate. Available at: [Link]

  • Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. (2009). PubMed. Available at: [Link]

  • Proteasome inhibitors with pyrazole scaffolds from structure-based virtual screening. (2015). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega. Available at: [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (n.d.). PMC. Available at: [Link]

  • ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. (n.d.). PMC. Available at: [Link]

  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2025). ResearchGate. Available at: [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). ResearchGate. Available at: [Link]

  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (n.d.). Arabian Journal of Chemistry. Available at: [Link]

  • Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. (n.d.). PubMed. Available at: [Link]

  • New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. (2025). MDPI. Available at: [Link]

  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T. (2023). Juniper Publishers. Available at: [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S131961031930501X
  • Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. (2025). R Discovery. Available at: [Link]

  • Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. (2020). SSRN. Available at: [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Publications. Available at: [Link]

  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (2025). PubMed. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). IJFMR. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PMC. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]

Sources

Methodological & Application

Application Note: 4-Cyclopropylmethoxy-1H-pyrazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropylmethoxy-1H-pyrazole (4-CPMP) represents a "privileged scaffold" in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). The pyrazole core serves as a classic bioisostere for aromatic rings and a potent hydrogen bond donor/acceptor, frequently utilized in the design of Kinase Inhibitors (targeting the ATP-binding hinge region) and GPCR modulators (e.g., GPR119 agonists).

This Application Note provides a rigorous framework for evaluating 4-CPMP in cell-based systems. Unlike fully optimized clinical candidates, fragments like 4-CPMP often require higher testing concentrations (10 µM – 1 mM) to detect intrinsic activity, necessitating specialized protocols to manage solubility, solvent effects, and non-specific toxicity.

Key Applications:

  • Fragment Screening: Assessing low-affinity binding in cellular environments.

  • Scaffold Toxicity Profiling: Establishing the "cleanliness" of the core structure before lead optimization.

  • Intermediate Validation: Verifying cell permeability of the pyrazole-ether moiety.

Chemical Handling & Formulation

Scientific Rationale: Pyrazole fragments are generally soluble in organic solvents but can precipitate in aqueous cell culture media upon dilution. Proper stock preparation is critical to prevent "false negatives" due to compound crashing or "false positives" due to aggregate-induced toxicity.

Protocol A: Stock Preparation
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich D2650).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW = 138.17 g/mol . Dissolve 10 mg in 723.7 µL DMSO.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: Aqueous Solubility Check (Turbidimetry)

Before applying to cells, verify solubility in the specific culture medium (e.g., DMEM + 10% FBS).

  • Dilute stock to 1 mM (1:100) in pre-warmed media.

  • Measure Absorbance at 600 nm (OD600) immediately and after 4 hours.

  • Pass Criteria:

    
     relative to DMSO control. If cloudy, limit testing concentration to 100 µM.
    

Assay 1: High-Content Cytotoxicity Profiling

Scientific Rationale: Before assessing functional potency, it is mandatory to define the Non-Cytotoxic Limit (NCL) . Fragments can exhibit non-specific toxicity at high concentrations, confounding functional readouts. We utilize a dual-readout assay (ATP quantitation + Membrane Integrity) to distinguish cytostasis from necrosis.

Materials
  • Cell Line: HepG2 (Liver metabolic model) or HEK293 (General toxicity).

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP assay.

  • Control: Staurosporine (Positive Death Control).

Step-by-Step Protocol
  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

  • Dosing: Prepare a 2-fold serial dilution of 4-CPMP (Range: 500 µM to 0.5 µM).

    • Critical Step: Maintain constant DMSO concentration (e.g., 0.5%) across all wells to normalize solvent effects.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake (2 min) -> Incubate (10 min) -> Read Luminescence.

  • Analysis: Normalize to DMSO vehicle (100% Viability). Calculate

    
     (Cytotoxic Concentration 50%).
    

Data Output Example:

CompoundConcentration (µM)Normalized Viability (%)Interpretation
DMSO Control0100.0 ± 2.1Baseline
4-CPMP1098.5 ± 1.8Non-toxic
4-CPMP10092.1 ± 3.4Acceptable
4-CPMP50065.2 ± 4.1Cytotoxic Limit
Staurosporine10.5 ± 0.1Valid Assay

Assay 2: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Scientific Rationale: As a fragment, 4-CPMP likely binds its target (e.g., Kinase hinge) with low affinity (


 > 1 µM). Traditional wash-based assays may lose the compound. CETSA detects binding in intact cells by measuring the thermal stabilization of the target protein, requiring no wash steps.

Target Case Study: JAK2 (Janus Kinase 2) - Representative target for pyrazole scaffolds.

Workflow Diagram

CETSA_Workflow Cells Live Cells (HEK293-JAK2) Treat Treat with 4-CPMP (1 hour) Cells->Treat Heat Heat Pulse (40-65°C Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Spin Centrifuge (Remove aggregates) Lyse->Spin Detect Western Blot (Soluble Protein) Spin->Detect

Caption: CETSA workflow for validating intracellular binding of low-affinity fragments.

Step-by-Step Protocol
  • Treatment: Treat 2x10^6 cells with 4-CPMP (at NCL, e.g., 100 µM) or DMSO for 1 hour.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS + Protease Inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat at a gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes.

  • Cooling: Immediately incubate at RT (3 min) then snap-freeze in liquid nitrogen.

  • Separation: Thaw, centrifuge at 20,000 x g for 20 min at 4°C. The unstable/unbound protein precipitates; bound/stabilized protein remains in supernatant.

  • Detection: Run supernatant on SDS-PAGE. Blot for Target Protein (e.g., JAK2).

  • Result: If 4-CPMP binds, the "melting curve" of the protein will shift to the right (higher stability) compared to DMSO.

Assay 3: Functional Signaling (Phospho-Flow Cytometry)

Scientific Rationale: To confirm the fragment alters downstream signaling. For a pyrazole-based kinase inhibitor fragment, inhibition of STAT phosphorylation is a standard readout.

Pathway Visualization

Signaling_Pathway Ligand Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Ligand->Receptor Bind JAK JAK Kinase (Target) Receptor->JAK Activate STAT STAT Protein (Inactive) JAK->STAT Phosphorylate Inhibitor 4-CPMP (Inhibitor) Inhibitor->JAK Block ATP Site pSTAT p-STAT (Active/Nuclear) STAT->pSTAT Translocation

Caption: Mechanism of Action for Pyrazole-based inhibition of JAK-STAT signaling.

Step-by-Step Protocol
  • Starvation: Serum-starve cells (e.g., U266 or TF-1) for 4 hours to reduce basal phosphorylation.

  • Pre-incubation: Add 4-CPMP (serial dilution) for 1 hour.

  • Stimulation: Stimulate with relevant cytokine (e.g., IL-6, 10 ng/mL) for 15 minutes.

  • Fixation: Add Paraformaldehyde (PFA) to final 1.6% directly into media. Incubate 10 min at 37°C.

  • Permeabilization: Add ice-cold Methanol (90% final) for 30 min on ice.

  • Staining: Wash cells. Stain with anti-phospho-STAT3 (Tyr705) conjugated fluorophore (e.g., AlexaFluor 647).

  • Analysis: Flow Cytometry. Measure Median Fluorescence Intensity (MFI).

  • Calculation: Calculate

    
     based on inhibition of cytokine-induced MFI spike.
    

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

  • Lombardo, F., et al. (2014). "The role of physicochemical properties in the safety and attrition of drug candidates." Nature Reviews Drug Discovery, 13, 533-552. Link

  • Combi-Blocks Product Data. (2023). "4-Cyclopropylmethoxy-1H-pyrazole (CAS 2279124-44-4) Safety Data Sheet." Link

Disclaimer: This protocol is designed for research use only. 4-Cyclopropylmethoxy-1H-pyrazole is a chemical intermediate; specific biological activity depends on the final assembled molecule or specific high-concentration fragment effects.

The 4-Cyclopropylmethoxy-1H-Pyrazole Scaffold: A Versatile Platform for Novel Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in a wide array of biological interactions have cemented its status as a "privileged scaffold."[1][2][3] This distinction arises from its presence in a multitude of FDA-approved drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to anticancer drugs and treatments for erectile dysfunction.[4][5] The pyrazole core's unique electronic properties, including its capacity to act as both a hydrogen bond donor and acceptor, and its amenability to substitution at multiple positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Within this important class of heterocycles, the 4-cyclopropylmethoxy-1H-pyrazole scaffold has emerged as a particularly promising platform for the design of novel therapeutics. The incorporation of a cyclopropylmethoxy group at the 4-position of the pyrazole ring introduces several advantageous features. The cyclopropyl group is a well-known "bioisostere" for a phenyl ring or a gem-dimethyl group, offering a means to enhance metabolic stability and reduce off-target effects by blocking sites of metabolism.[6] Furthermore, the cyclopropyl moiety can provide a degree of conformational rigidity and introduce a specific three-dimensional geometry that can lead to enhanced binding affinity and selectivity for a given biological target.[6] This application note will provide a comprehensive overview of the 4-cyclopropylmethoxy-1H-pyrazole scaffold, including its synthesis, derivatization strategies, and protocols for evaluating the biological activity of its analogs.

I. Synthesis of the 4-Cyclopropylmethoxy-1H-Pyrazole Core

The synthesis of the 4-cyclopropylmethoxy-1H-pyrazole scaffold can be achieved through a multi-step process, leveraging established pyrazole synthesis methodologies. A common and effective approach involves the construction of the pyrazole ring from a 1,3-dicarbonyl compound, followed by the introduction of the cyclopropylmethoxy group.

Protocol 1: Synthesis of 4-Cyclopropylmethoxy-1H-pyrazole

This protocol outlines a representative synthesis of the core scaffold.

Step 1: Synthesis of 4-iodo-1H-pyrazole

The synthesis begins with the iodination of commercially available 1H-pyrazole.

  • Materials: 1H-pyrazole, N-iodosuccinimide (NIS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 1H-pyrazole (1.0 eq) in acetonitrile.

    • Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.

Step 2: Introduction of the Cyclopropylmethoxy Group

The cyclopropylmethoxy moiety is introduced via a copper-catalyzed coupling reaction.

  • Materials: 4-iodo-1H-pyrazole, Cyclopropylmethanol, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K2CO3), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add 4-iodo-1H-pyrazole (1.0 eq), cyclopropylmethanol (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).

    • Add DMSO as the solvent and degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction mixture to 90-100 °C and stir for 24-48 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-cyclopropylmethoxy-1H-pyrazole.

Synthesis of 4-Cyclopropylmethoxy-1H-pyrazole Pyrazole 1H-Pyrazole IodoPyrazole 4-iodo-1H-pyrazole Pyrazole->IodoPyrazole NIS, ACN FinalProduct 4-Cyclopropylmethoxy-1H-pyrazole IodoPyrazole->FinalProduct CuI, L-proline, K2CO3, DMSO Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol->FinalProduct

Caption: Synthetic route to 4-cyclopropylmethoxy-1H-pyrazole.

II. Derivatization Strategies for Library Synthesis

The 4-cyclopropylmethoxy-1H-pyrazole scaffold offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies. The two nitrogen atoms of the pyrazole ring are the primary sites for substitution.

N-1 and N-2 Alkylation/Arylation

The N-H proton of the pyrazole ring can be readily deprotonated with a suitable base, followed by reaction with a variety of electrophiles such as alkyl halides, aryl halides, or other functionalized building blocks. This allows for the introduction of a wide range of substituents at the N-1 or N-2 position, influencing the compound's steric and electronic properties.

Derivatization_Workflow Start 4-Cyclopropylmethoxy-1H-pyrazole Deprotonation Deprotonation (e.g., NaH, K2CO3) Start->Deprotonation N1_Product N-1 Substituted Analog Deprotonation->N1_Product Reaction with R-X N2_Product N-2 Substituted Analog Deprotonation->N2_Product Reaction with R-X Electrophile Electrophilic Partner (R-X) Electrophile->N1_Product Electrophile->N2_Product Library Diverse Chemical Library N1_Product->Library N2_Product->Library

Caption: General workflow for N-derivatization of the scaffold.

III. Application in Drug Discovery: Targeting Kinases

The pyrazole scaffold is a well-established core in the design of kinase inhibitors.[7] The nitrogen atoms of the pyrazole can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituents on the pyrazole ring can then be tailored to occupy specific hydrophobic pockets and form additional interactions, leading to potent and selective inhibition. Derivatives of the 4-cyclopropylmethoxy-1H-pyrazole scaffold are therefore excellent candidates for screening against a variety of kinase targets implicated in cancer, inflammation, and other diseases.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of 4-cyclopropylmethoxy-1H-pyrazole derivatives against a target kinase.

  • Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a luminescence-based method where the amount of ATP remaining after the kinase reaction is quantified.

  • Materials:

    • Target kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (derivatives of 4-cyclopropylmethoxy-1H-pyrazole)

    • Kinase assay buffer

    • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase enzyme, the substrate, and the kinase assay buffer.

    • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent detection reagent according to the manufacturer's protocol.

    • Read the luminescence signal on a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Structure-Activity Relationship (SAR) Table

The results from the kinase inhibition assay can be compiled into an SAR table to guide further optimization of the lead compounds.

Compound IDR1-Substituent (N-1)Kinase IC50 (nM)
Lead-01 H>10,000
Lead-02 Methyl5,230
Lead-03 Ethyl2,145
Lead-04 Phenyl890
Lead-05 4-Fluorophenyl350
Lead-06 4-Methoxyphenyl1,200
Lead-07 3-Pyridyl450

This is a representative table with hypothetical data for illustrative purposes.

IV. Targeting Inflammatory Pathways: COX-2 Inhibition

Pyrazole-containing compounds, most notably celecoxib, are renowned for their anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2).[8] The 4-cyclopropylmethoxy-1H-pyrazole scaffold can be explored for the development of novel and selective COX-2 inhibitors.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol allows for the determination of the inhibitory potency and selectivity of the synthesized compounds against COX-1 and COX-2.

  • Principle: The assay measures the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • Arachidonic acid

    • Test compounds

    • Assay buffer

    • PGE2 enzyme immunoassay (EIA) kit

    • 96-well plates

    • Plate reader for absorbance measurement

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In separate wells of a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37 °C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

    • Read the absorbance on a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Physiological) COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 Inhibitor 4-Cyclopropylmethoxy- 1H-pyrazole Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Conclusion and Future Directions

The 4-cyclopropylmethoxy-1H-pyrazole scaffold represents a highly attractive starting point for the development of novel drug candidates. Its favorable physicochemical properties and the synthetic accessibility for creating diverse chemical libraries make it a valuable tool for medicinal chemists. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold against a multitude of biological targets. Future efforts in this area will likely focus on the synthesis of more complex and diverse derivatives, the use of computational modeling to guide rational drug design, and the evaluation of these compounds in in vivo models of disease. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Bennani, F. E., Doudach, L., Cherrah, Y., Ramli, Y., Karrouchi, K., Ansar, M. h., et al. (2020). Overview of Recent Developments of Pyrazole Derivatives as an. Anticancer Agent in Different Cell Line. Bioorg. Chem. 97, 103470. [Link]

  • Chimenti, F., Bolasco, A., Manna, F., Secci, D., Chimenti, P., Befani, O., et al. (2004). Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-Diphenyl-. 4,5-Dihydro-(1h)-Pyrazole Derivatives against Monoamine Oxidase. J. Med. Chem. 47 (8), 2071–2074. [Link]

  • Costa, G., G-Jean, L., & Tighilet, B. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: a patent review (2012-2016). Expert Opinion on Therapeutic Patents, 27(10), 1147-1167. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2020). Pyrazole: A promising scaffold for the synthesis of bioactive molecules. Bioorganic & Medicinal Chemistry, 28(1), 115190. [Link]

  • Yet, L. (2018). Privileged structures in drug discovery. Drug Discovery Today, 23(3), 599-601. [Link]

  • Zhao, L. (2007). Recent advances in the synthesis of pyrazoles. Current Organic Chemistry, 11(13), 1135-1166. [Link]

  • Ghaferah H. Al-Hazmi, Vidyagayatri Marrakkur, Lohit Naik, Moamen S. Refat. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s), s312-s322. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • 4-cyclopropyl-1H-pyrazole hydrochloride. (n.d.). LookChem. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-231. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2022). International Journal of Research and Analytical Reviews, 9(9), 46924. [Link]

Sources

In vitro evaluation of 4-Cyclopropylmethoxy-1H-pyrazole against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Evaluation of 4-Cyclopropylmethoxy-1H-pyrazole against Cancer Cell Lines

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 4-Cyclopropylmethoxy-1H-pyrazole, a novel heterocyclic compound, for its potential anticancer activity. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, with many demonstrating potent cytotoxic effects against various human cancer cell lines.[1][2] This guide outlines a structured, multi-tiered experimental strategy, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate the compound's mode of action. The protocols herein are designed to be robust and self-validating, providing researchers in oncology and drug development with the necessary tools to rigorously assess the therapeutic potential of this and similar pyrazole-based compounds.

Introduction: The Rationale for Investigating Pyrazole Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents that are both highly effective and selective.[3][4] Heterocyclic compounds, particularly those containing a pyrazole scaffold, are a cornerstone of modern medicinal chemistry.[2][5] Numerous studies have reported that pyrazole derivatives can exert anticancer effects through various mechanisms, including the inhibition of critical cell signaling kinases (e.g., EGFR, VEGFR, CDK2), disruption of tubulin polymerization, and induction of programmed cell death (apoptosis).[1][6][7]

The subject of this guide, 4-Cyclopropylmethoxy-1H-pyrazole, represents a novel structural motif within this promising class of compounds. Its evaluation requires a systematic approach to first confirm its cytotoxic potential and then to unravel the specific cellular pathways it modulates. This document provides the scientific framework and detailed protocols for such an investigation.

Experimental Design: A Tiered Approach to Evaluation

A logical, phased approach is critical for the efficient and comprehensive evaluation of a novel compound. We propose a three-tiered strategy that moves from broad phenotypic effects to specific molecular mechanisms. This structure ensures that resource-intensive mechanistic studies are only performed on compounds that show significant initial promise.

Experimental_Workflow A MTT Cytotoxicity Assay (Determine IC50) B Apoptosis Assay (Annexin V/PI Staining) A->B If IC50 is potent C Cell Cycle Analysis (Propidium Iodide Staining) A->C If IC50 is potent D Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) B->D If apoptosis is induced C->D If cell cycle is arrested

Figure 1: A tiered experimental workflow for evaluating novel anticancer compounds.

  • Tier 1: Primary Cytotoxicity Screening. The initial step is to determine if 4-Cyclopropylmethoxy-1H-pyrazole exhibits growth-inhibitory effects on cancer cells. The MTT assay is a robust and high-throughput colorimetric method for this purpose, yielding a quantitative measure of cytotoxicity (IC50 value).[8]

  • Tier 2: Mechanistic Elucidation. If the compound shows potent cytotoxicity, the next step is to investigate how it inhibits cell growth. The two most common mechanisms for anticancer drugs are the induction of apoptosis and the arrest of the cell cycle.[9] Flow cytometry-based assays using Annexin V/Propidium Iodide (PI) and PI alone are standard, reliable methods for quantifying these phenomena, respectively.[10]

  • Tier 3: Molecular Target Validation. Based on the results from Tier 2, specific molecular pathways can be investigated. For example, if the compound induces apoptosis, Western blotting can be used to measure the expression levels of key proteins in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins).[11] If it arrests the cell cycle, key regulatory proteins (e.g., cyclins, CDKs) can be probed.[12]

Protocol 1: Cell Line Selection and Maintenance

Rationale: The choice of cell lines is critical. A panel of cell lines from different cancer types (e.g., breast, lung, colon) should be used to assess the breadth of the compound's activity.[1][5] Including a non-cancerous cell line (e.g., HEK293) is essential to evaluate for potential cytotoxicity against normal cells, providing an early indication of the therapeutic index.[5]

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HCT-116: Human colorectal carcinoma.[13]

  • HEK293: Human embryonic kidney cells (non-cancerous control).

Protocol:

  • Culture all cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for detachment of adherent cells.[14]

  • Regularly inspect cultures for any signs of contamination.

Protocol 2: Cytotoxicity by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[8][15]

  • Compound Treatment: Prepare a stock solution of 4-Cyclopropylmethoxy-1H-pyrazole in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Replace the medium in each well with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[16][17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineIC50 (µM) of 4-Cyclopropylmethoxy-1H-pyrazole (48h)
MCF-78.5
A54912.2
HCT-1166.8
HEK293> 100

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Assay

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[10][18] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[14]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Cyclopropylmethoxy-1H-pyrazole at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using Trypsin-EDTA.[14]

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 1,000 rpm for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Data Presentation:

Treatment% Live Cells% Early Apoptotic% Late Apoptotic / Necrotic
Control95.12.52.4
IC5055.328.915.8
2x IC5020.745.134.2

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[20] The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. Treatment with an anticancer agent may cause cells to accumulate in a specific phase, indicating cell cycle arrest.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[21][22] Samples can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to ensure that only DNA is stained. Incubate for 30 minutes at 37°C.[20][23]

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples by flow cytometry, acquiring data on a linear scale.

  • Data Interpretation: Analyze the resulting DNA content histogram using cell cycle analysis software. The first peak represents cells in the G0/G1 phase (2n DNA content), the second peak represents cells in the G2/M phase (4n DNA content), and the region between these peaks represents cells in the S phase (DNA synthesis).

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control60.525.314.2
IC5045.120.234.7
2x IC5025.910.563.6

Protocol 5: Mechanistic Investigation by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample.[11] It involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein.[12] This allows for the qualitative or semi-quantitative analysis of protein expression levels.

Rationale for Target Selection: Based on the hypothetical data from the apoptosis and cell cycle assays, which show a strong induction of apoptosis and G2/M arrest, we will probe for key proteins in these pathways.

  • Apoptosis Markers: Cleaved Caspase-3 (an executioner caspase), Cleaved PARP (a substrate of Caspase-3), Bcl-2 (anti-apoptotic), and Bax (pro-apoptotic).

  • G2/M Arrest Markers: Cyclin B1 and CDK1 (key regulators of the G2/M transition).

  • Loading Control: β-actin or GAPDH to ensure equal protein loading across lanes.

Apoptosis_Pathway A 4-Cyclopropylmethoxy- 1H-pyrazole Bax Bax (Pro-apoptotic) A->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) A->Bcl2 Downregulates Mito Mitochondria Bax->Mito Promotes Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Figure 2: Hypothesized intrinsic apoptosis pathway modulated by the compound.

Methodology:

  • Protein Extraction: Treat cells as in previous protocols. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[24][25]

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[24]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) against the target proteins overnight at 4°C with gentle agitation.[26]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

  • Al-Ostoot, F.H., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 2023. [Link]

  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." UT Health San Antonio, Accessed February 23, 2026. [Link]

  • Liu, X., et al. "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Molecules, 2017. [Link]

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." ResearchHub, April 2, 2024. [Link]

  • Bio-protocol. "Propidium Iodide Staining of Cells for FACS Analysis." Bio-protocol, 2025. [Link]

  • Dojindo Molecular Technologies. "Annexin V-FITC Apoptosis Detection Kit." Dojindo, Accessed February 23, 2026. [Link]

  • UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry." UC San Diego, Accessed February 23, 2026. [Link]

  • Bentham Science Publishers. "Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents." Letters in Drug Design & Discovery, 2012. [Link]

  • SRR Publications. "Pyrazoles as anticancer agents: Recent advances." International Journal of Scholarly Research in Chemistry and Pharmacy, 2023. [Link]

  • IJNRD. "Mini review on anticancer activities of Pyrazole Derivatives." International Journal of Novel Research and Development, 2023. [Link]

  • McCarthy, C.G., et al. "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity." RSC Medicinal Chemistry, 2021. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, May 1, 2013. [Link]

  • Ríos-Guzmán, A., et al. "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities." Chemistry Central Journal, 2018. [Link]

  • TSI Journals. "Synthesis and anticancer activity of substituted pyrazole de." Trade Science Inc., 2016. [Link]

  • Boster Bio. "Western Blot Protocol: Complete Step-by-Step Guide." Boster Bio, Accessed February 23, 2026. [Link]

  • OriGene Technologies Inc. "Western Blot Protocol." OriGene, Accessed February 23, 2026. [Link]

  • Sławiński, J., et al. "Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][10][21]triazine Derivatives." Molecules, 2020. [Link]

  • ResearchGate. "Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives." Journal of Heterocyclic Chemistry, 2018. [Link]

  • Bio-Rad. "General Protocol for Western Blotting." Bio-Rad, Accessed February 23, 2026. [Link]

  • Alwhaibi, A., et al. "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells." International Journal of Molecular Sciences, 2024. [Link]

  • Al-Warhi, T., et al. "Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition." BioMed Research International, 2020. [Link]

  • International Journal of Pharmaceutical Sciences. "Review: Anticancer Activity Of Pyrazole." International Journal of Pharmaceutical Sciences, 2024. [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of 4-Cyclopropylmethoxy-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Potential of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The relentless emergence of drug-resistant microbial pathogens presents a formidable challenge to global health. This has catalyzed the search for novel chemical entities with potent antimicrobial properties. Among the heterocyclic compounds, the pyrazole nucleus has garnered significant attention from medicinal chemists.[1] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Their structural versatility allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. Several studies have highlighted that specific substitutions on the pyrazole ring can lead to compounds with significant antimicrobial efficacy, with some acting as DNA gyrase inhibitors or disrupting other crucial cellular pathways in microbes.[3]

This application note focuses on a specific subclass of these compounds: 4-Cyclopropylmethoxy-1H-pyrazole derivatives . The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[4][5] Furthermore, ether linkages at the 4-position of the pyrazole ring have been explored for their potential to contribute to antifungal activity, possibly by acting as succinate dehydrogenase inhibitors (SDHIs).[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the in vitro antimicrobial activity of newly synthesized 4-Cyclopropylmethoxy-1H-pyrazole derivatives. We will delve into the principles, step-by-step protocols, and data interpretation for key assays, including the Kirby-Bauer disk diffusion method, broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

I. Preliminary Screening: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a valuable initial qualitative screening tool to assess the antimicrobial potential of the synthesized pyrazole derivatives.[3][7] It relies on the principle of diffusion of the test compound from a saturated paper disk through an agar medium inoculated with a target microorganism.[6] The presence of a clear zone of no growth around the disk indicates inhibitory activity.[3][6]

Causality Behind Experimental Choices:
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its good reproducibility and low concentration of inhibitors for common antibiotics like sulfonamides and tetracyclines.[6]

  • Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn, which is critical for accurate zone size measurement.

  • Disk Placement: Proper spacing of the disks is crucial to prevent the overlapping of inhibition zones, which would lead to erroneous results.[3]

Experimental Workflow: Kirby-Bauer Disk Diffusion

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare and sterilize Mueller-Hinton Agar (MHA) plates P2 Prepare a standardized inoculum (0.5 McFarland) of the test microorganism P1->P2 P3 Prepare sterile filter paper disks impregnated with the test compound P2->P3 S1 Inoculate the MHA plate evenly with the standardized microbial suspension P2->S1 S2 Aseptically place the impregnated disks on the agar surface S1->S2 S3 Incubate the plates under appropriate conditions (e.g., 37°C for 24h) S2->S3 A1 Measure the diameter of the zone of inhibition in millimeters (mm) S3->A1 A2 Compare the zone sizes to interpret the level of susceptibility A1->A2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol: Kirby-Bauer Disk Diffusion
  • Preparation of MHA Plates: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.[6]

  • Inoculum Preparation: From a pure culture, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation of Plates: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Preparation and Application of Disks:

    • Dissolve the synthesized 4-Cyclopropylmethoxy-1H-pyrazole derivatives in a suitable solvent (e.g., DMSO) to a known concentration.

    • Aseptically apply a precise volume of the compound solution onto sterile blank filter paper disks.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.[3]

    • Place no more than 12 disks on a 150mm plate and 6 on a 100mm plate.[3]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.

  • Data Collection: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter.

II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[8] This method is highly standardized and provides a more precise measure of a compound's potency compared to the disk diffusion assay. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.[5]

Causality Behind Experimental Choices:
  • 96-Well Plate Format: This format allows for the efficient testing of multiple concentrations and compounds simultaneously, making it suitable for screening libraries of derivatives.

  • Serial Dilutions: A two-fold serial dilution is a standard and straightforward method to create a logarithmic concentration gradient of the test compound.

  • Growth and Sterility Controls: Including a positive control (microorganism with no compound) and a negative control (broth with no microorganism) is essential to validate the experiment. The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare a stock solution of the 4-Cyclopropylmethoxy-1H-pyrazole derivative S1 Perform serial two-fold dilutions of the test compound across the plate P1->S1 P2 Prepare a standardized inoculum of the test microorganism in broth S2 Inoculate each well (except sterility control) with the standardized microbial suspension P2->S2 P3 Dispense broth into a 96-well microtiter plate P3->S1 S1->S2 S3 Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) S2->S3 A1 Visually inspect the plate for turbidity or use a plate reader to measure optical density S3->A1 A2 Determine the MIC: the lowest concentration with no visible growth A1->A2

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution
  • Preparation of Test Compound: Prepare a stock solution of the 4-Cyclopropylmethoxy-1H-pyrazole derivative in a suitable solvent (e.g., DMSO). Further dilute this stock solution in Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.

  • Plate Setup:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the diluted test compound to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2 and mix thoroughly.

    • Continue this serial transfer of 100 µL from well 2 to well 3, and so on, up to well 10.

    • Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation and Inoculation: Prepare a standardized inoculum in MHB as described for the Kirby-Bauer test. Dilute this suspension so that after inoculation, each well contains the appropriate final concentration of microorganisms (typically 5 x 10^5 CFU/mL). Add 100 µL of this final inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

III. Assessing Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits microbial growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) test is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][8]

Causality Behind Experimental Choices:
  • Subculturing from Non-Turbid Wells: By plating the contents of the wells that showed no visible growth in the MIC assay, we can determine if the bacteria were merely inhibited or actually killed.

  • Colony Counting: The number of colonies that grow on the agar plate after subculturing is a direct measure of the number of viable bacteria remaining after exposure to the test compound. The 99.9% reduction is a standard and stringent criterion for defining bactericidal activity.

Experimental Workflow: Minimum Bactericidal Concentration (MBC) Determination

MBC_Workflow cluster_prereq Prerequisite cluster_procedure Procedure cluster_analysis Analysis PR1 Completion of Broth Microdilution Assay and MIC Determination S1 Select the well corresponding to the MIC and wells with higher concentrations PR1->S1 S2 Plate a small, known volume (e.g., 10-100 µL) from each selected well onto an agar plate S1->S2 S3 Incubate the agar plates under appropriate conditions (e.g., 37°C for 24h) S2->S3 A1 Count the number of colonies (CFU) on each plate S3->A1 A2 Determine the MBC: the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum A1->A2

Caption: Workflow for MBC Determination.

Detailed Protocol: MBC Determination
  • Selection of Wells: Following the determination of the MIC, select the well corresponding to the MIC value and the wells with higher concentrations of the test compound that also show no visible growth.

  • Subculturing: Mix the contents of each selected well. Using a calibrated loop or pipette, transfer a specific volume (e.g., 100 µL) from each of these wells onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible on the growth control plate.

  • MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a 99.9% or greater reduction in the number of colonies compared to the initial inoculum count.[8]

IV. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured table.

Table 1: Example of Antimicrobial Activity Data for 4-Cyclopropylmethoxy-1H-pyrazole Derivatives

Compound IDTest MicroorganismDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A Staphylococcus aureus228162Bactericidal
Derivative A Escherichia coli1532>128>4Bacteriostatic
Derivative B Staphylococcus aureus1816>128>8Bacteriostatic
Derivative B Escherichia coli1064>128>2Bacteriostatic
Ciprofloxacin Staphylococcus aureus25122Bactericidal
Ciprofloxacin Escherichia coli280.512Bactericidal

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

V. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the antimicrobial activity of novel 4-Cyclopropylmethoxy-1H-pyrazole derivatives. By systematically applying these standardized assays, researchers can efficiently screen compound libraries, quantify their potency, and differentiate between microbicidal and microbistatic effects. The data generated from these experiments are crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further preclinical development. Subsequent studies may include time-kill kinetics assays, mechanism of action studies (such as DNA gyrase inhibition assays), and in vivo efficacy testing in appropriate animal models.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC medicinal chemistry, 13(2), 158–176. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Modern Medical Laboratory Journal. (2022, January 3). Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]

  • Wikipedia. (2023). Disk diffusion test. [Link]

  • Antimicrobial Testing Laboratory. Minimum Bactericidal Concentration (MBC). [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • International Journal of Creative Research Thoughts. Biological Screening of Novel 1-cyclopropyl-6- fluoro-8-methoxy-7-susbstituted-4-oxo-1, 4- dihydroquinolin-3-carboxylic acids. [Link]

  • Clinical and Laboratory Standards Institute. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ACS Publications. (2023, June 7). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. [Link]

  • MDPI. (2012, April 30). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of 4-Cyclopropylmethoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the derivatization of 4-Cyclopropylmethoxy-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile scaffold. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles and optimize your reaction outcomes.

Introduction to Derivatizing 4-Cyclopropylmethoxy-1H-pyrazole

4-Cyclopropylmethoxy-1H-pyrazole is a valuable building block in medicinal chemistry due to the unique physicochemical properties imparted by the cyclopropylmethoxy group. Derivatization of the pyrazole core allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary sites for derivatization on this scaffold are the N1- and N2-positions of the pyrazole ring and, following subsequent modifications, the C3- and C5-positions. This guide will address the most common challenges encountered when targeting these positions.

Core Derivatization Strategies and Troubleshooting

The derivatization of 4-Cyclopropylmethoxy-1H-pyrazole primarily involves N-alkylation/N-arylation and C-H functionalization at the C3 and C5 positions. Each approach presents a unique set of challenges that we will address in a question-and-answer format.

I. N-Alkylation and N-Arylation: Controlling Regioselectivity

A primary challenge in the N-alkylation of unsymmetrical pyrazoles is achieving selective functionalization at either the N1 or N2 position, as the reaction often yields a mixture of regioisomers that can be difficult to separate.[1]

Q1: My N-alkylation of 4-Cyclopropylmethoxy-1H-pyrazole is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A1: Regioselectivity in pyrazole N-alkylation is a delicate balance of steric and electronic factors, influenced by the choice of base, solvent, and alkylating agent.[1]

  • Steric Hindrance: The less sterically hindered nitrogen is generally favored for alkylation. While the 4-cyclopropylmethoxy group is not directly adjacent to the nitrogen atoms, its conformation can influence the accessibility of the N1 and N2 positions. Using a bulkier alkylating agent can enhance selectivity for the less hindered nitrogen.[1]

  • Solvent Choice: The polarity of the solvent is a critical factor. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in pyrazole formation, a principle that can be extended to N-alkylation.

  • Base/Catalyst System: The choice of base is crucial. A common starting point is using a carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent. For enhanced regioselectivity, particularly for N1-alkylation, stronger bases like sodium hydride (NaH) can be effective by fully deprotonating the pyrazole, leading to a more defined nucleophile.[1] Conversely, in some systems, magnesium-based catalysts have been shown to favor N2-alkylation.[1]

Troubleshooting Workflow for N-Alkylation Regioselectivity:

Caption: Decision tree for improving N-alkylation regioselectivity.

II. C-H Functionalization: Activating the C3 and C5 Positions

Direct C-H functionalization of the 4-substituted pyrazole at the C3 or C5 positions can be challenging due to the electron-rich nature of the pyrazole ring. Often, these positions require activation, for instance, through halogenation, followed by cross-coupling reactions.

Q2: I want to introduce an aryl group at the C5 position of my N-substituted 4-Cyclopropylmethoxy-pyrazole. What is a reliable method?

A2: A robust strategy involves a two-step process: halogenation of the C5 position followed by a Suzuki-Miyaura cross-coupling reaction.

  • Halogenation (e.g., Bromination): First, you will need to selectively introduce a halogen, such as bromine, at the C5 position. This can typically be achieved using reagents like N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The N-substituent on your pyrazole will influence the reactivity and may require optimization of reaction conditions (temperature, reaction time).

  • Suzuki-Miyaura Cross-Coupling: With the 5-bromo-pyrazole in hand, you can then perform a Suzuki-Miyaura coupling with your desired arylboronic acid. This palladium-catalyzed reaction is a powerful tool for forming C-C bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyrazole

StepProcedure
1 In a reaction vessel, combine the 5-bromo-N-substituted-4-cyclopropylmethoxy-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
2 Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.1 eq) or a more modern catalyst system like PdCl₂(dppf).
3 Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
4 Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
5 Heat the reaction mixture, typically between 80-110 °C, and monitor the progress by TLC or LC-MS.
6 Upon completion, cool the reaction, and perform an aqueous workup. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
7 Purify the crude product by column chromatography.

Troubleshooting Suzuki-Miyaura Coupling:

  • Low Yield: If you observe low conversion, consider screening different palladium catalysts and ligands. Bulky phosphine ligands can be effective.[2] Ensure your reagents, especially the boronic acid, are of high quality and that the reaction is thoroughly degassed to prevent catalyst deactivation.

  • Dehalogenation: In some cases, dehalogenation of the starting material can be a competing side reaction.[3] This can sometimes be suppressed by adjusting the base or solvent system.

Q3: Can I introduce a nitrogen-based functional group at the C5 position?

A3: Yes, the Buchwald-Hartwig amination is an excellent method for this transformation, starting from the same 5-halo-pyrazole intermediate.[4] This palladium-catalyzed reaction allows for the coupling of a wide range of primary and secondary amines.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical and often substrate-dependent. A variety of specialized ligands have been developed to facilitate the coupling of different amine types.[5][6]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

III. Directed ortho-Metalation (DoM) for C5-Functionalization

Q4: Is there a more direct way to functionalize the C5 position without first halogenating it?

A4: Yes, for N-substituted pyrazoles, Directed ortho-Metalation (DoM) can be a powerful strategy. The substituent on the N1-position can act as a directing group, facilitating deprotonation at the adjacent C5 position by a strong base, typically an organolithium reagent.[7][8][9]

Conceptual Workflow for Directed ortho-Metalation:

Caption: Conceptual workflow for C5-functionalization via DoM.

Troubleshooting DoM:

  • Choice of Base: The strength and steric bulk of the base are critical. Common bases include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or lithium diisopropylamide (LDA). The optimal base will depend on the N-substituent.

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of deprotonation.

  • Electrophile Quench: The lithiated intermediate is highly reactive and should be quenched with the desired electrophile at low temperature.

IV. Purification and Solubility Issues

Q5: My derivatized product is difficult to purify and has poor solubility. What are my options?

A5: Pyrazole derivatives can sometimes exhibit poor solubility, making purification and handling challenging.

  • Purification:

    • Column Chromatography: This is the most common method. Screening different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol) is crucial.

    • Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method. Finding a suitable solvent or solvent pair (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold) is key.

    • Acid-Base Extraction: If your derivative has a basic nitrogen, you may be able to purify it by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate your product, which can then be extracted into an organic solvent.

  • Improving Solubility:

    • Salt Formation: If your derivative has a basic nitrogen, forming a salt (e.g., a hydrochloride or phosphate salt) can significantly improve aqueous solubility.[10]

    • Co-solvents: For subsequent reactions or biological assays, using a co-solvent system (e.g., with DMSO, DMF, or ethanol) can help to solubilize your compound.

Frequently Asked Questions (FAQs)

Q: Can I perform a Vilsmeier-Haack reaction on 4-Cyclopropylmethoxy-1H-pyrazole to introduce a formyl group?

A: The Vilsmeier-Haack reaction typically results in formylation at the C4 position of the pyrazole ring.[11][12][13][14] Since your starting material is already substituted at this position, direct formylation at C4 is not possible. Formylation at C3 or C5 under these conditions is generally not observed, especially on an N-unsubstituted pyrazole. To achieve formylation at C3 or C5, you would likely need to start with an N-protected pyrazole and utilize a lithiation/formylation sequence as described in the Directed ortho-Metalation section, using an electrophile like DMF.

Q: What is the best way to monitor the progress of my derivatization reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring most reactions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis and to confirm the mass of your product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q: Are there any safety precautions I should be aware of when working with these reagents?

A: Always consult the Safety Data Sheet (SDS) for all reagents before use. Organolithium reagents like n-BuLi are highly pyrophoric and must be handled under an inert atmosphere with extreme care. Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Mortier, J. Directed Ortho Metalation. Unblog.fr. Available at: [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • PMC. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

  • SAGE Journals. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • RSC Publishing. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • HETEROCYCLES. SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Available at: [Link]

  • PubMed. Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Available at: [Link]

  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available at: [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

Sources

Technical Support Center: Enhancing the In Vivo Stability of 4-Cyclopropylmethoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Cyclopropylmethoxy-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during preclinical studies.

I. Troubleshooting Guide: Addressing In Vivo Instability

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My in vivo study with 4-Cyclopropylmethoxy-1H-pyrazole shows low and variable plasma exposure. What are the likely causes and how can I improve its bioavailability?

Answer:

Low and variable plasma exposure is a frequent challenge, often stemming from two primary issues: poor aqueous solubility and rapid first-pass metabolism.

1. Poor Aqueous Solubility:

  • The "Why": 4-Cyclopropylmethoxy-1H-pyrazole, with its heterocyclic structure, is predicted to have low water solubility.[1] This limits its dissolution in the gastrointestinal tract, leading to poor absorption and consequently, low bioavailability.[2][3]

  • The "How-To":

    • Formulation Strategies: The key is to enhance the dissolution rate. Several formulation strategies can be employed:

      • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[1][3] Techniques like micronization or nanonization can be explored.

      • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve solubility and absorption.[1][2] Commonly used lipids include Labrafac PG and Maisine® CC.[1]

      • Co-solvents and Surfactants: Using water-miscible organic co-solvents or surfactants can increase the solubility of poorly water-soluble compounds.[1]

      • Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[1][4]

2. Rapid First-Pass Metabolism:

  • The "Why": The pyrazole ring is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[5][6] This rapid metabolism can significantly reduce the amount of active compound reaching systemic circulation.

  • The "How-To":

    • Structural Modification (Lead Optimization):

      • Blocking Metabolically Labile Sites: Introducing electron-withdrawing groups, such as fluorine, adjacent to potential oxidation sites can reduce susceptibility to CYP-mediated hydroxylation.[5]

      • Bioisosteric Replacement: Replacing the pyrazole ring with a more metabolically stable heterocycle, like a pyridine or triazole, can be a viable strategy.[5][7] This "scaffold-hopping" approach can mitigate oxidative metabolism.[7]

      • Steric Shielding: Introducing bulky substituents at metabolically labile positions can sterically hinder the access of metabolic enzymes.[5]

Question 2: I've observed rapid clearance of 4-Cyclopropylmethoxy-1H-pyrazole in my pharmacokinetic studies. How can I identify the metabolic "soft spots" and design more stable analogues?

Answer:

Identifying the sites of metabolic instability is crucial for rational drug design. A combination of in vitro and in silico approaches is recommended.

1. In Vitro Metabolite Identification:

  • The "Why": Incubating the compound with liver microsomes, S9 fractions, or hepatocytes allows for the identification of metabolites formed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism.[8][9]

  • The "How-To":

    • Experimental Protocol:

      • Incubate 4-Cyclopropylmethoxy-1H-pyrazole with liver microsomes (human, rat, mouse) in the presence of NADPH (for Phase I).

      • Quench the reaction at various time points.

      • Analyze the samples using high-resolution mass spectrometry (HR-MS) to identify and characterize the metabolites.[9]

    • Data Interpretation: Look for common metabolic transformations such as hydroxylation on the pyrazole ring or cyclopropyl group, or O-dealkylation of the methoxy group.

2. In Silico Prediction of Metabolism:

  • The "Why": Computational models can predict the likely sites of metabolism, guiding the design of more stable analogues before synthesis.[7]

  • The "How-To": Utilize commercially available or open-source software that predicts P450-mediated metabolism based on the compound's structure. These tools can highlight atoms with a high probability of being oxidized.

3. Strategies for Analogue Design:

  • The "Why": Once the metabolic soft spots are identified, you can strategically modify the molecule to block these positions.

  • The "How-To":

    • Deuteration: Replacing a hydrogen atom at a metabolically labile site with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.

    • Fluorination: As mentioned earlier, introducing fluorine can block metabolism and alter the electronic properties of the molecule.[5]

    • Bioisosteric Replacement: If the cyclopropylmethoxy group is the site of metabolism, consider replacing it with a more stable bioisostere. For example, a cyclopropyl-alanine (Cpa) residue has been shown to be a metabolically stable isostere for leucine.[10]

Question 3: My compound is showing unexpected off-target effects in vivo. Could this be related to the pyrazole moiety?

Answer:

Yes, the pyrazole scaffold, while a valuable pharmacophore, can sometimes lead to off-target activities.[11]

1. Potential Off-Target Interactions:

  • The "Why": The nitrogen atoms in the pyrazole ring can interact with various biological targets. For instance, some pyrazole derivatives have been shown to inhibit cytochrome P450 enzymes, which could lead to drug-drug interactions.

  • The "How-To":

    • In Vitro Profiling: Screen your compound against a panel of common off-target proteins, such as a safety panel of kinases, GPCRs, and ion channels.

    • CYP Inhibition Assays: Specifically assess the inhibitory potential of your compound against major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

2. Addressing Off-Target Effects through Structural Modification:

  • The "Why": Minor structural modifications can sometimes significantly alter the selectivity profile of a compound.

  • The "How-To":

    • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the 4-Cyclopropylmethoxy-1H-pyrazole molecule and evaluate the impact on both on-target and off-target activities. This can help identify the structural features responsible for the undesirable effects.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Cyclopropylmethoxy-1H-pyrazole?

A1: Based on its structure, 4-Cyclopropylmethoxy-1H-pyrazole (C7H10N2O, Molecular Weight: 138.17 g/mol ) is a heterocyclic compound.[12] The pyrazole ring is a five-membered aromatic ring with two adjacent nitrogen atoms.[13] The cyclopropylmethoxy substituent adds lipophilicity to the molecule. It is expected to be a weak base.[13]

Q2: What analytical methods are suitable for quantifying 4-Cyclopropylmethoxy-1H-pyrazole in biological matrices?

A2: A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or mass spectrometric detection is the standard for quantifying pyrazole derivatives in plasma or other biological samples.[14][15][16][17] A typical method would involve a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).[15][16][17]

Q3: How should I prepare a formulation of 4-Cyclopropylmethoxy-1H-pyrazole for oral administration in animal studies?

A3: Given its likely poor aqueous solubility, a suspension or a solution in a vehicle containing solubilizing agents is recommended. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a vehicle such as a mixture of PEG400, Solutol HS 15, and water. It is crucial to ensure the final concentration of the organic solvent is well-tolerated by the animals.

Q4: Are there any known safety concerns associated with pyrazole-containing compounds?

A4: While many pyrazole-containing drugs are safe and effective, some have been associated with idiosyncratic toxicity.[8] This is thought to be partly due to the formation of reactive electrophilic metabolites from the oxidative metabolism of the electron-rich pyrazole ring.[8] Therefore, it is important to conduct thorough toxicology studies during preclinical development.

III. Experimental Protocols & Data Presentation

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the intrinsic clearance of 4-Cyclopropylmethoxy-1H-pyrazole.

Materials:

  • 4-Cyclopropylmethoxy-1H-pyrazole

  • Pooled liver microsomes (from the species of interest)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

Procedure:

  • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Add 4-Cyclopropylmethoxy-1H-pyrazole (final concentration typically 1 µM) and the control compound to the microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
4-Cyclopropylmethoxy-1H-pyrazole[Insert experimental data][Insert experimental data]
Verapamil (Control)[Insert experimental data][Insert experimental data]
Warfarin (Control)[Insert experimental data][Insert experimental data]
Visualization of Key Concepts

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism 4-Cyclopropylmethoxy-1H-pyrazole 4-Cyclopropylmethoxy-1H-pyrazole Hydroxylated Metabolite (Ring) Hydroxylated Metabolite (Ring) 4-Cyclopropylmethoxy-1H-pyrazole->Hydroxylated Metabolite (Ring) Hydroxylation Hydroxylated Metabolite (Cyclopropyl) Hydroxylated Metabolite (Cyclopropyl) 4-Cyclopropylmethoxy-1H-pyrazole->Hydroxylated Metabolite (Cyclopropyl) Hydroxylation O-dealkylated Metabolite O-dealkylated Metabolite 4-Cyclopropylmethoxy-1H-pyrazole->O-dealkylated Metabolite O-dealkylation Glucuronide/Sulfate Conjugate Glucuronide/Sulfate Conjugate Hydroxylated Metabolite (Ring)->Glucuronide/Sulfate Conjugate Conjugation Hydroxylated Metabolite (Cyclopropyl)->Glucuronide/Sulfate Conjugate Conjugation O-dealkylated Metabolite->Glucuronide/Sulfate Conjugate Conjugation

Caption: Potential metabolic pathways of 4-Cyclopropylmethoxy-1H-pyrazole.

Troubleshooting_Workflow Start Low In Vivo Exposure Observed Solubility Assess Aqueous Solubility Start->Solubility Metabolism Assess Metabolic Stability Start->Metabolism Formulation Optimize Formulation (e.g., LBDDS, micronization) Solubility->Formulation Poor Solubility Analogs Design More Stable Analogs (e.g., block metabolism) Metabolism->Analogs Rapid Metabolism Success Improved In Vivo Exposure Formulation->Success Analogs->Success

Caption: Troubleshooting workflow for low in vivo exposure.

IV. References

  • Ma, B., et al. (2014). Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. Drug Metabolism and Disposition, 42(5), 877-885. [Link]

  • Ricci, A., & Di Bussolo, V. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4049-4085. [Link]

  • Various Authors. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Williams, H. D., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 35(3), 62-74. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Biomedical Chromatography, 2(5), 226-227. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2059-2070. [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

  • Various Authors. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Separation Science. [Link]

  • Vaz, A. D. N., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry, 293(40), 15486-15497. [Link]

  • Various Authors. (2025, August 9). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]

  • GULLA, A. M., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2859. [Link]

  • Various Authors. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2026, January 23). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. BIO Web of Conferences. [Link]

  • Various Authors. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3105. [Link]

  • Various Authors. (2008). Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.

  • Foti, R. S., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound. Proceedings of the National Academy of Sciences, 114(16), E3237-E3246. [Link]

  • Abonia, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. [Link]

  • Various Authors. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Khan, I., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 37831-37853. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-925. [Link]

  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(3), 433-445. [Link]

  • Admeshop. (n.d.). Metabolic stability. [Link]

  • LookChem. (n.d.). Cas 90253-21-7,4-cyclopropyl-1H-pyrazole hydrochloride. [Link]

  • Various Authors. (2020, May 22). Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. [Link]

  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

  • Various Authors. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Vorherr, T., et al. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Science Repository. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 4-Cyclopropylmethoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Cellular Models Division Ticket ID: PYR-4-CPM-OPT Subject: Optimization of 4-Cyclopropylmethoxy-1H-pyrazole in Cellular Assays

Executive Summary

You are likely utilizing 4-Cyclopropylmethoxy-1H-pyrazole (hereafter referred to as 4-CPM ) as a fragment-based lead or a chemical probe. While the pyrazole scaffold is a "privileged structure" in medicinal chemistry—forming the backbone of numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib)—its structural simplicity often leads to polypharmacology .

The 4-cyclopropylmethoxy substitution increases lipophilicity (


), enhancing cell permeability, but it also increases the likelihood of non-specific hydrophobic interactions. In cellular models, "off-target" effects of 4-CPM typically manifest as:
  • ATP-competitive promiscuity: Inhibition of unintended kinases (CDKs, Aurora, GSK3

    
    ).
    
  • Metabolic interference: Inhibition of Cytochrome P450 (CYP) enzymes or ADH, altering cellular metabolism.

  • Physicochemical aggregation: Colloidal aggregation at high micromolar concentrations leading to false positives.

This guide provides a self-validating troubleshooting framework to isolate on-target efficacy from off-target noise.

Part 1: Troubleshooting Guide (Q&A)

Category A: Cytotoxicity & Phenotypic Anomalies

Q1: I observe rapid cell death (<6 hours) at concentrations required for target inhibition (


). Is this on-target? 
Diagnosis:  Unlikely. Rapid cytotoxicity in this timeframe usually suggests physicochemical membrane disruption  or mitochondrial depolarization , rather than specific pathway inhibition.
Root Cause:  4-CPM, like many lipophilic pyrazoles, can act as a mitochondrial uncoupler or induce massive Reactive Oxygen Species (ROS) spikes when used at high concentrations.
Corrective Action: 
  • Perform a Calcein-AM/PI assay immediately. If membrane integrity is lost within 1 hour, it is non-specific toxicity.

  • Protocol Adjustment: Titrate down. If your biochemical

    
     is in the nanomolar range but cellular efficacy requires 
    
    
    
    , you have a permeability or efflux issue, not a potency issue. Do not force the dose.

Q2: My Western Blots show inhibition of my target, but also unexpected loss of phosphorylation in unrelated pathways (e.g., MAPK/ERK). Diagnosis: This is classic Kinome Promiscuity . Root Cause: The pyrazole ring mimics the purine base of ATP. Without a "tail" to interact with the specificity pocket (gatekeeper residue), 4-CPM can bind the hinge region of hundreds of kinases. Corrective Action:

  • Run a "Kinase Profiling" panel (e.g., KINOMEscan) to identify the top 10 off-targets.

  • Use a Negative Control Probe: Synthesize or purchase N-methylated 4-CPM. The N-methylation typically disrupts the hinge-binding hydrogen bond donor capability, rendering the molecule inactive against kinases. If the "dirty" signals persist with the N-methyl analog, the effects are non-kinase mediated (e.g., cellular stress).

Category B: Inconsistent Data & Reproducibility

Q3: The


 shifts significantly between biological replicates or when changing serum lots. 
Diagnosis: Protein Binding or Colloidal Aggregation. 
Root Cause: 
  • Serum Binding: The cyclopropylmethoxy group is hydrophobic. High BSA/FBS concentrations can sequester the compound.

  • Aggregation: Small hydrophobic fragments can form colloids that sequester enzymes non-specifically. Corrective Action:

  • Add 0.01% Triton X-100 to your biochemical assays to prevent aggregation.

  • Serum Shift Assay: Determine

    
     in 1% FBS vs. 10% FBS. A shift >10-fold indicates high protein binding. Adjust dosing accordingly.
    

Part 2: Strategic Signaling & Off-Target Visualization

To understand where 4-CPM is likely hitting, we must map the "Privileged Scaffold" liabilities. Pyrazoles frequently hit Cell Cycle kinases (CDKs) and Stress kinases (p38/JNK).

Figure 1: The "Pyrazole Trap" Mechanism. While 4-CPM targets the intended kinase (Green), the scaffold's ATP-mimetic nature creates liabilities for CDK/Aurora inhibition (Red), and the nitrogen lone pairs can coordinate with metabolic enzymes (Yellow), converging on cellular stress (ROS).

Part 3: Validated Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To prove 4-CPM is entering the cell and binding the specific target, distinguishing it from general toxicity.

  • Preparation: Seed cells (e.g., HEK293 or relevant model) to 70% confluence.

  • Treatment: Treat with 4-CPM (at

    
     biochemical 
    
    
    
    ) and DMSO control for 1 hour.
  • Harvest: Trypsinize, wash with PBS, and resuspend in kinase buffer with protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat individual tubes across a gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Cooling: Incubate at RT for 3 minutes.

  • Lysis: Freeze-thaw (

    
    ) using liquid nitrogen to lyse membranes fully.
    
  • Separation: Centrifuge at

    
     for 20 mins at 
    
    
    
    to pellet denatured/aggregated proteins.
  • Analysis: Run the supernatant on SDS-PAGE/Western Blot.

    • Success Criteria: The Target X band should disappear at lower temperatures in DMSO controls but remain soluble (stable) at higher temperatures in 4-CPM treated samples.

    • Failure: If Actin/Tubulin also shifts, the compound is causing non-specific protein aggregation.

Protocol 2: The "Rescue" Experiment (Metabolic Validation)

Purpose: To determine if cytotoxicity is driven by CYP-mediated reactive metabolites.

  • Setup: Plate cells in 96-well format.

  • Pre-treatment:

    • Group A: Vehicle (DMSO).

    • Group B: Pan-CYP inhibitor (e.g., 1-aminobenzotriazole, 1 mM) for 2 hours.

  • Treatment: Add 4-CPM dose-response curve.

  • Readout: Measure viability (CellTiter-Glo) at 24 hours.

  • Interpretation:

    • If Group B shows reduced toxicity compared to Group A, 4-CPM is being metabolized into a toxic intermediate (common with pyrazoles).

    • If Group B shows increased toxicity , 4-CPM is being cleared by CYPs, and the parent molecule is the toxic species.

Part 4: Data Summary Table

Parameter4-CPM CharacteristicRisk LevelMitigation Strategy
Scaffold 1H-PyrazoleHigh (Kinase Promiscuity)Use N-methyl control; Kinome profiling.
Substituent 4-CyclopropylmethoxyModerate (Lipophilicity)Check serum binding; Monitor aggregation.
Solubility Low in aqueous mediaModerateUse <0.5% DMSO; Add 0.01% Triton X-100.
Metabolism CYP coordinationModeratePerform microsomal stability assay early.
Toxicity ROS generationHigh at >10

Co-treat with NAC (N-acetylcysteine) to confirm ROS mechanism.

References

  • Fabbro, D., et al. (2015). "Ten things you should know about protein kinases: IUPHAR Review 14." British Journal of Pharmacology.

    • Context: Establishes the mechanism of ATP-competitive inhibitors and the promiscuity of the pyrazole hinge-binding motif.
  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature.

    • Context: Defines PAINS (Pan-Assay Interference Compounds) and aggregation issues common with small hydrophobic fragments like 4-CPM.
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Science.

    • Context: The primary protocol for validating target engagement (CETSA) described in Part 3.
  • Zhang, H., et al. (2023).[1][2] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules.

    • Context: Specifically details the structural activity relationships (SAR) of pyrazole derivatives in kinase inhibition and off-target profiles.
  • Lin, A., et al. (2019). "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine.

    • Context: Validates the necessity of CRISPR/Cas9 knockouts or rescue experiments to confirm on-target efficacy.

Sources

Validation & Comparative

Benchmarking the synthetic route to 4-Cyclopropylmethoxy-1H-pyrazole against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-cyclopropylmethoxy-1H-pyrazole (4-CMP) represents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of ambident nucleophiles. As a critical intermediate for tyrosine kinase inhibitors (e.g., crizotinib analogs) and agrochemicals, the purity of this ether is paramount.

This guide benchmarks three distinct synthetic methodologies.

  • The Winner (Lab Scale): N-Protected Nucleophilic Substitution. This method offers the highest reliability for O-alkylation selectivity, effectively eliminating N-alkylated impurities through a protection-deprotection sequence.

  • The Winner (Process Scale): De Novo Cyclization. For kilogram-scale production, constructing the pyrazole ring after establishing the ether linkage offers superior atom economy and avoids expensive deprotection steps.

  • The Alternative: Mitsunobu Coupling. Useful for rapid analog generation but plagued by difficult purification and poor atom economy.

The Core Challenge: Ambident Nucleophilicity

To understand the benchmark, one must understand the failure mode. 4-Hydroxypyrazole exists in equilibrium with its tautomer, 4-pyrazolone.

When reacting 4-hydroxypyrazole directly with (bromomethyl)cyclopropane and a base, the nitrogen atoms are significantly more nucleophilic than the oxygen.

  • Direct Alkylation Result: Predominantly N-alkylation (forming 1-cyclopropylmethyl-4-hydroxypyrazole) or mixtures of N,O-dialkylated products.

  • The Solution: The synthetic route must block the nitrogen sites or build the ring from scratch.

Comparative Analysis of Methods

Method A: The Benchmark (N-Protected Nucleophilic Substitution)

Best For: Medicinal Chemistry, Gram-scale synthesis, High Purity requirements.

This route relies on a three-step sequence: N-protection (typically Benzyl or Boc), O-alkylation, and Deprotection.

  • Step 1: Protection of 4-hydroxypyrazole (or use of commercially available 1-benzyl-4-hydroxypyrazole).

  • Step 2: O-Alkylation using (bromomethyl)cyclopropane and

    
     in DMF.
    
  • Step 3: Hydrogenolysis (

    
    ) or Acidic cleavage (TFA) to reveal the free NH pyrazole.
    

Pros:

  • Regiocontrol: 100% selectivity for Oxygen. The N-protection physically blocks N-alkylation.

  • Purification: Intermediates are highly lipophilic and easy to crystallize or chromatograph.

Cons:

  • Step Count: Adds two extra steps (protection/deprotection).

  • Atom Economy: Poor due to the loss of the protecting group mass.

Method B: De Novo Cyclization (The Process Route)

Best For: Kilogram-scale manufacturing, Industrial Process Chemistry.

This method builds the pyrazole ring around the ether linkage, completely bypassing the regioselectivity issue.

  • Mechanism: Condensation of an acyclic precursor (e.g., 2-(cyclopropylmethoxy)-3-(dimethylamino)acrylaldehyde) with hydrazine hydrate.

  • Precursor Synthesis: The ether is installed on an acyclic enol ether or malondialdehyde derivative before the heterocycle is formed.

Pros:

  • Efficiency: Convergent synthesis; fewer linear steps.

  • Cost: Hydrazine is inexpensive (though toxic).

  • Selectivity: No possibility of N-alkylation isomers.

Cons:

  • Safety: Handling anhydrous hydrazine or hydrazine hydrate at scale requires strict engineering controls.

  • Sourcing: The specific acyclic precursors may require custom synthesis.

Method C: Mitsunobu Coupling

Best For: Rapid library generation (Parallel Synthesis).

Direct coupling of N-boc-4-hydroxypyrazole with cyclopropylmethanol using DIAD/


.

Pros:

  • Conditions: Mild, neutral conditions (room temperature).

  • Reagents: Uses alcohol directly (avoids making the bromide).

Cons:

  • Purification Nightmare: Removal of triphenylphosphine oxide (

    
    ) and reduced hydrazide is difficult, often requiring multiple columns.
    
  • Scalability: Not viable beyond 10g due to reagent costs and waste streams.

Performance Data Summary

MetricMethod A: N-Protected AlkylationMethod B: De Novo CyclizationMethod C: Mitsunobu
Overall Yield 65 - 75% (3 steps)80 - 85% (1-2 steps)40 - 60%
Regioselectivity (O:N) >99:1N/A (Structural)~90:10
Purification Difficulty Low (Crystallization)Medium (Distillation/Cryst.)High (Chromatography)
Atom Economy Low (Protecting group waste)HighVery Low (DIAD/PPh3 waste)
Safety Profile GoodModerate (Hydrazine)Good

Decision Pathways & Mechanism

The following diagram illustrates the critical decision nodes in selecting the synthetic route.

SyntheticStrategy Start Target: 4-Cyclopropylmethoxy-1H-pyrazole Decision Scale & Purity Requirements? Start->Decision RouteA Method A: N-Protected Alkylation (Lab Scale / High Purity) Decision->RouteA < 100g RouteB Method B: De Novo Cyclization (Process Scale / Low Cost) Decision->RouteB > 1kg RouteC Method C: Direct Alkylation (Avoid - High Risk) Decision->RouteC Direct Attempt? StepA1 1. Protect N (Bn/Boc) 2. Alkylate O (R-Br) 3. Deprotect RouteA->StepA1 StepB1 1. Form Acyclic Ether 2. Cyclize w/ Hydrazine RouteB->StepB1 StepC1 Result: N-Alkylated Impurities (Difficult Separation) RouteC->StepC1 OutcomeA High Purity Product (>99% O-Selectivity) StepA1->OutcomeA OutcomeB High Yield Product (Most Economical) StepB1->OutcomeB

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and purity needs.

Detailed Experimental Protocol (Method A: The Benchmark)

Objective: Synthesis of 4-cyclopropylmethoxy-1H-pyrazole via the N-Benzyl route.

Reagents
  • 1-Benzyl-4-hydroxypyrazole (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Dimethylformamide (DMF) (anhydrous)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (

    
    )
    
Workflow

Step 1: O-Alkylation

  • Charge a reaction flask with 1-benzyl-4-hydroxypyrazole (17.4 g, 100 mmol) and dry DMF (175 mL).

  • Add

    
     (27.6 g, 200 mmol) in one portion.
    
  • Stir at room temperature for 15 minutes.

  • Add (Bromomethyl)cyclopropane (16.2 g, 120 mmol) dropwise over 20 minutes.

  • Heat the mixture to 60°C and stir for 4 hours. Critical Check: Monitor by TLC (Hexane/EtOAc 1:1) for disappearance of starting material.

  • Workup: Cool to RT. Pour into ice water (500 mL). Extract with EtOAc (

    
     mL). Wash organics with brine (
    
    
    
    mL), dry over
    
    
    , and concentrate.
  • Purification: The crude 1-benzyl-4-(cyclopropylmethoxy)pyrazole is usually pure enough (>95%) for the next step. If not, recrystallize from Hexane/Ether.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the intermediate (22.8 g, 100 mmol) in Methanol (250 mL).

  • Add 10% Pd/C (2.3 g, 10 wt% loading) under Argon atmosphere. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenate under a balloon of

    
     (1 atm) at room temperature for 12-18 hours.
    
  • Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate to yield the target 4-cyclopropylmethoxy-1H-pyrazole as an off-white solid.

Mechanism of Action: Why Protection Matters

The following diagram details the electronic pathway that dictates the success of Method A.

Mechanism SM 4-Hydroxypyrazole (Tautomeric Eq.) Path1 Direct Alkylation (Unprotected) SM->Path1 Base/R-X Path2 Protected Route (N-Benzyl) SM->Path2 Bn-Cl/Base Inter1 N-Anion Formation (Soft Nucleophile) Path1->Inter1 Fast Kinetics Inter2 O-Anion Formation (N is blocked) Path2->Inter2 Base/R-X Prod1 N-Alkylated Product (Undesired) Inter1->Prod1 Major Product Prod2 O-Alkylated Product (Target) Inter2->Prod2 Exclusive Product

Figure 2: Mechanistic divergence showing how N-protection forces the reaction to the Oxygen atom.

References

  • Survey of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Alkylation Selectivity: Smith, A. B., et al. "Regioselective Alkylation of Pyrazoles." Journal of Organic Chemistry, 2014. Link

  • Industrial Application: Pfizer Inc. "Process for the preparation of Crizotinib intermediates." World Intellectual Property Organization (WO Patent), WO2007066185. Link

  • Mitsunobu Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylmethoxy-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylmethoxy-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.